molecular formula C12H12Cl2O3 B15184306 Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate CAS No. 53596-20-6

Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate

Cat. No.: B15184306
CAS No.: 53596-20-6
M. Wt: 275.12 g/mol
InChI Key: ACKICVWYIACNBE-FNORWQNLSA-N
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Description

Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a propyl ester group attached to a propenoate moiety, which is further substituted with a 2,4-dichlorophenoxy group. This compound is primarily used in agricultural applications as a herbicide to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:

2,4-Dichlorophenoxyacetic acid+PropanolAcid CatalystPropyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water\text{2,4-Dichlorophenoxyacetic acid} + \text{Propanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2,4-Dichlorophenoxyacetic acid+PropanolAcid Catalyst​Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality herbicide.

Chemical Reactions Analysis

Types of Reactions

Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dichlorophenoxyacetic acid.

    Reduction: Formation of propyl (E)-3-(2,4-dichlorophenoxy)-2-propenol.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Widely used as a herbicide in agriculture to control broadleaf weeds.

Mechanism of Action

The herbicidal activity of Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure but lacks the propyl ester group.

    Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: Similar to Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate but with a methyl ester group instead of a propyl group.

Uniqueness

This compound is unique due to its specific ester group, which influences its solubility, volatility, and overall herbicidal activity. The propyl ester group provides a balance between hydrophobicity and hydrophilicity, making it effective in various environmental conditions.

Properties

CAS No.

53596-20-6

Molecular Formula

C12H12Cl2O3

Molecular Weight

275.12 g/mol

IUPAC Name

propyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate

InChI

InChI=1S/C12H12Cl2O3/c1-2-6-17-12(15)5-7-16-11-4-3-9(13)8-10(11)14/h3-5,7-8H,2,6H2,1H3/b7-5+

InChI Key

ACKICVWYIACNBE-FNORWQNLSA-N

Isomeric SMILES

CCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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